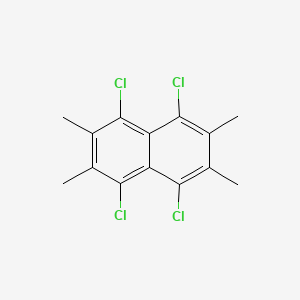
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene is a chlorinated aromatic hydrocarbon. This compound is characterized by its four chlorine atoms and four methyl groups attached to a naphthalene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene typically involves chlorination and methylation reactions. One common method includes the chlorination of tetramethylnaphthalene under controlled conditions to introduce chlorine atoms at specific positions on the naphthalene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methyl groups influence its binding affinity and reactivity. The pathways involved may include oxidative stress and disruption of cellular processes, leading to various biological effects.
Comparison with Similar Compounds
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene can be compared with other chlorinated naphthalenes, such as:
1,4,6,7-Tetramethylnaphthalene: This compound lacks chlorine atoms, making it less reactive in certain chemical reactions.
Tetrachloronaphthalene: This compound has chlorine atoms but lacks methyl groups, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110364-79-9 |
|---|---|
Molecular Formula |
C14H12Cl4 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
1,4,5,8-tetrachloro-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H12Cl4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h1-4H3 |
InChI Key |
ZYRLEGWGDZWHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1Cl)C(=C(C(=C2Cl)C)C)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


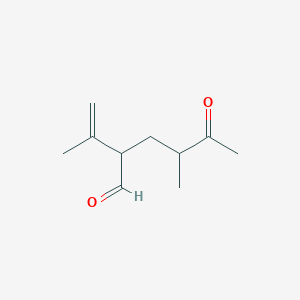
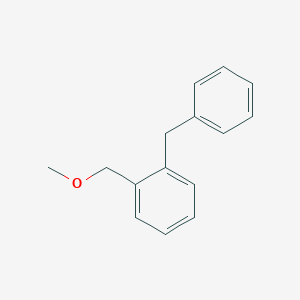
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
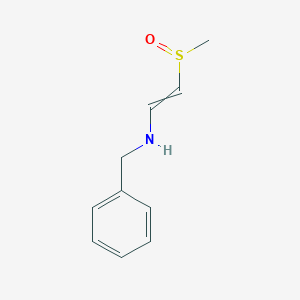
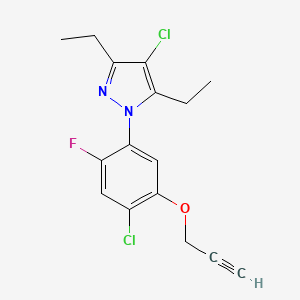

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
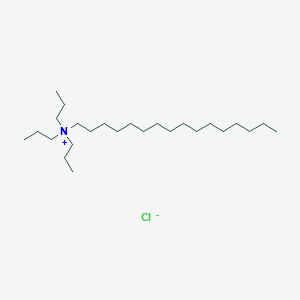

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
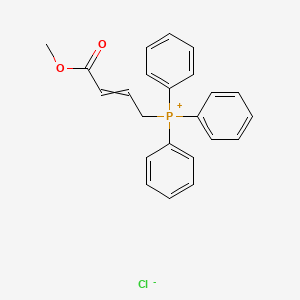
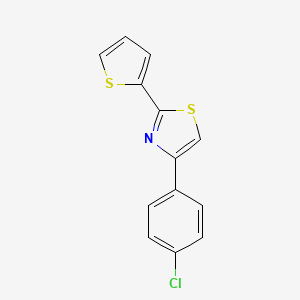
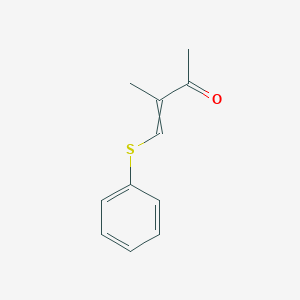
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
